molecular formula C9H8ClN3S B13440736 2-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-4-amine

2-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-4-amine

Cat. No.: B13440736
M. Wt: 225.70 g/mol
InChI Key: DQZRKTNZMUJZQR-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a 5-chlorothiophene and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-4-amine typically involves the condensation of 5-chlorothiophene-2-carboxylic acid with appropriate amines under controlled conditions. One common method includes the use of a cyclization reaction where the starting materials are heated in the presence of a catalyst to form the desired pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as purification through recrystallization or chromatography to achieve high purity levels required for its applications .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

2-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C9H8ClN3S

Molecular Weight

225.70 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-6-methylpyrimidin-4-amine

InChI

InChI=1S/C9H8ClN3S/c1-5-4-8(11)13-9(12-5)6-2-3-7(10)14-6/h2-4H,1H3,(H2,11,12,13)

InChI Key

DQZRKTNZMUJZQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(S2)Cl)N

Origin of Product

United States

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